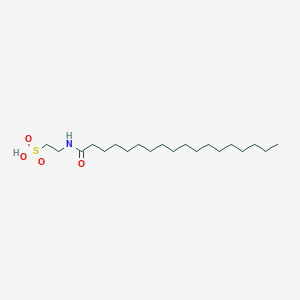

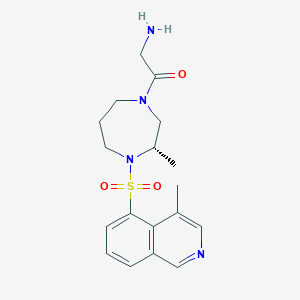

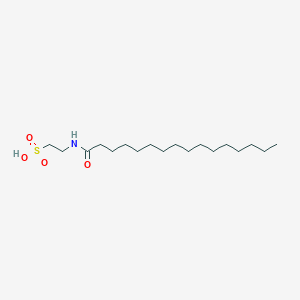

![molecular formula C27H26BrNO5 B024306 (S)-4-苄基-3-[(S)-3-(2-溴-4-甲氧基苯基)-2-(4-甲氧基苯基)丙酰]-2-恶唑烷酮 CAS No. 917379-10-3](/img/structure/B24306.png)

(S)-4-苄基-3-[(S)-3-(2-溴-4-甲氧基苯基)-2-(4-甲氧基苯基)丙酰]-2-恶唑烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-oxazolidinone derivatives often involves reactions of epoxides or halogenated compounds with carbon dioxide in the presence of diamines or through asymmetric synthesis methods. For example, reactions of 2-methoxy-3,3-dimethyl-2-phenyloxirane or α-bromoisobutyrophenone with carbon dioxide and aliphatic α,ω-diamines have been explored for producing 2-oxazolidinone derivatives (Saitǒ et al., 1986). Additionally, asymmetric synthesis methods have been utilized to create specific stereoisomers of oxazolidinone compounds, highlighting the importance of chirality in these syntheses (Shetty & Nelson, 1988).

Molecular Structure Analysis

The molecular structure of 2-oxazolidinone derivatives is characterized by a five-membered ring containing an oxygen and a nitrogen atom. This structure is crucial for the compound's reactivity and interaction with other molecules. X-ray crystal analysis has provided insights into the stereochemistry and conformation of these molecules, revealing the orientation of substituents and the overall 3D arrangement (Zanotti et al., 1980).

Chemical Reactions and Properties

2-Oxazolidinone derivatives participate in a variety of chemical reactions, including Lewis acid-promoted substitutions, diastereoselective asymmetric desymmetrization, and conjugate additions. These reactions are essential for modifying the compound's structure and introducing new functional groups (Ishibuchi et al., 1991), (Sugiyama et al., 2012), (Gaul & Seebach, 2002).

科学研究应用

恶唑烷酮衍生物在抗菌研究中的应用

恶唑烷酮是一类新颖的合成抗菌剂化学类别,表现出独特的蛋白质合成抑制机制。这些化合物,包括临床开发的恶唑烷酮利奈唑胺,对重要的人类病原体(如耐甲氧西林金黄色葡萄球菌、耐万古霉肠球菌和耐青霉素肺炎链球菌)表现出抑菌活性。药代动力学特征、口服生物利用度和对革兰氏阳性病原体的体内活性突出了恶唑烷酮衍生物在治疗耐药革兰氏阳性菌引起的严重感染中的潜力。对恶唑烷酮核心的进一步修饰可以产生具有更强效力和新活性谱的药物(Diekema & Jones,2000)[https://consensus.app/papers/oxazolidinones-review-diekema/6f1e8387bc535c758a06730978a64a89/?utm_source=chatgpt]

3-羟基香豆素化学的进展

香豆素的化学,特别是 3-羟基香豆素,突出了此类化合物在生物学各个领域的显着性。香豆素在制药、香精和农化工业中用作前体。3-羟基香豆素的反应性和生物学特性,包括其在遗传学、药理学和微生物学中的应用,突出了此类化合物在科学研究中的多种用途(Yoda,2020)[https://consensus.app/papers/overview-recent-advances-3hydroxycoumarin-chemistry-yoda/2ff479d42e5c5af7a67b5146f1c97553/?utm_source=chatgpt]

新型恶唑烷酮衍生物和抗菌剂

最近发现新型基于恶唑烷酮的抗菌剂的努力已经确定了许多具有改善生物学特征的衍生物。这些努力主要由私营公司推动,旨在查明负责增强活性的特征。大量正在研究的恶唑烷酮衍生物有可能推向市场,这表明该领域研究的动态性质及其对开发新型抗菌治疗的影响(Poce 等人,2008)[https://consensus.app/papers/oxazolidinone-derivatives-agents-improved-activity-poce/3d287cea288357bcb79caf044051650a/?utm_source=chatgpt]

抗 MRSA 的恶唑烷酮杂交体

含恶唑烷酮的杂交体的开发提出了一种对抗耐甲氧西林金黄色葡萄球菌 (MRSA) 的新策略。这些杂交体通过作用于细菌的核糖体 50S 亚基,提供了一类针对多重耐药革兰氏阳性病原体具有潜在活性的新型抗菌剂。探索恶唑烷酮杂交体对于开发新型抗 MRSA 剂至关重要,突出了解决抗生素耐药性的创新方法(Jiang、Liu 和 Gao,2020)[https://consensus.app/papers/oxazolidinonecontaining-hybrids-antibacterial-jiang/65b8a31fc3a059bdae8b26473dde5b06/?utm_source=chatgpt]

属性

IUPAC Name |

(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26BrNO5/c1-32-22-11-8-19(9-12-22)24(15-20-10-13-23(33-2)16-25(20)28)26(30)29-21(17-34-27(29)31)14-18-6-4-3-5-7-18/h3-13,16,21,24H,14-15,17H2,1-2H3/t21-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSXPUVKDPDGEV-URXFXBBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)C(=O)N3C(COC3=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CC2=C(C=C(C=C2)OC)Br)C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575627 |

Source

|

| Record name | (4S)-4-Benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 15606227 | |

CAS RN |

917379-10-3 |

Source

|

| Record name | (4S)-4-Benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

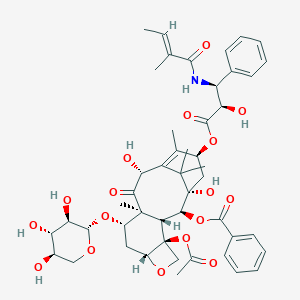

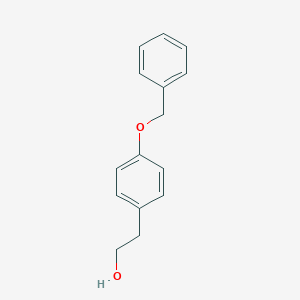

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)